molecular formula C23H20N2O4S B11658599 3-Methoxy-10-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-5,10-dihydroindolo[3,2-b]indole

3-Methoxy-10-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-5,10-dihydroindolo[3,2-b]indole

Cat. No.: B11658599
M. Wt: 420.5 g/mol
InChI Key: CYYSKDUXCHHDGL-UHFFFAOYSA-N
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Description

3-METHOXY-10-METHYLINDOLO[3,2-B]INDOL-5(10H)-YL 4-METHYL-1-BENZENESULFONATE is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is notable for its unique structure, which includes a methoxy group, a methyl group, and a benzenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-10-METHYLINDOLO[3,2-B]INDOL-5(10H)-YL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-10-METHYLINDOLO[3,2-B]INDOL-5(10H)-YL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The indole ring can be reduced under specific conditions.

    Substitution: The methyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents for Suzuki–Miyaura coupling, and oxidizing agents such as potassium permanganate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated indole derivative, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-METHOXY-10-METHYLINDOLO[3,2-B]INDOL-5(10H)-YL 4-METHYL-1-BENZENESULFONATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-METHOXY-10-METHYLINDOLO[3,2-B]INDOL-5(10H)-YL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHOXY-10-METHYLINDOLO[3,2-B]INDOL-5(10H)-YL 4-METHYL-1-BENZENESULFONATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the benzenesulfonate ester, in particular, differentiates it from other indole derivatives and contributes to its unique properties.

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

(3-methoxy-10-methylindolo[3,2-b]indol-5-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C23H20N2O4S/c1-15-8-11-17(12-9-15)30(26,27)29-25-21-7-5-4-6-18(21)22-23(25)19-14-16(28-3)10-13-20(19)24(22)2/h4-14H,1-3H3

InChI Key

CYYSKDUXCHHDGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON2C3=CC=CC=C3C4=C2C5=C(N4C)C=CC(=C5)OC

Origin of Product

United States

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